4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one
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Overview
Description
4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[44]nonan-1-one is a heterocyclic compound that features a spirocyclic structure with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with α,β-unsaturated aldehydes or ketones.
Spirocyclization: The spirocyclic structure is formed by reacting the pyrazole derivative with a suitable spirocyclic precursor under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific functionalities.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imine: This compound also contains a pyrazole ring and exhibits similar biological activities.
1-(5,10-dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-3-methyl-1H-pyrazol-5(4H)-one: Another pyrazole derivative with pharmacological potential.
Uniqueness
4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(2-ethylpyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C13H19N3O/c1-2-16-11(5-8-15-16)10-9-14-12(17)13(10)6-3-4-7-13/h5,8,10H,2-4,6-7,9H2,1H3,(H,14,17) |
InChI Key |
NFOBIFYVGQQPCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2CNC(=O)C23CCCC3 |
Origin of Product |
United States |
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